![molecular formula C12H9NO B14808194 5h-Chromeno[3,4-c]pyridine](/img/structure/B14808194.png)
5h-Chromeno[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Chromeno[3,4-c]pyridine is a heterocyclic compound that belongs to the class of chromenopyridines. These compounds are known for their diverse biological and pharmaceutical properties, including antibiotic, antiallergic, and antipsychotic activities . The structure of this compound consists of a fused chromene and pyridine ring, making it a tricyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
5H-Chromeno[3,4-c]pyridine derivatives can be synthesized through a ruthenium-catalyzed [2 + 2 + 2] cycloaddition reaction. This method involves the cycloaddition of diversely substituted α,ω-diynes with various cyanamides . The reaction is highly regioselective and can tolerate a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides . The reaction conditions typically involve the use of ruthenium catalysts under controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of ruthenium catalysts and the regioselective nature of the reaction make it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-Chromeno[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenopyridine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further used in medicinal chemistry and other applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5H-Chromeno[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a dual ROCK1 and ROCK2 inhibitor, the compound binds to the active sites of these kinases, inhibiting their activity. This inhibition affects various cellular processes, including cell migration, proliferation, and apoptosis . The nature of the functional chain bound to the chromenopyridine unit plays a key role in the inhibition process .
Comparison with Similar Compounds
Similar Compounds
- 6H-Isochromeno[3,4-c]pyridine
- 6H-Isochromeno[4,3-d]pyrimidine
- 5H-Chromeno[4,3-b]pyridine
Uniqueness
5H-Chromeno[3,4-c]pyridine is unique due to its specific structural arrangement and the regioselectivity of its synthetic routes. Compared to similar compounds, it has shown distinct biological activities and potential therapeutic applications . The presence of the fused chromene and pyridine rings contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5H-chromeno[3,4-c]pyridine |
InChI |
InChI=1S/C12H9NO/c1-2-4-12-11(3-1)10-5-6-13-7-9(10)8-14-12/h1-7H,8H2 |
InChI Key |
XYUGMLBMMWWINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)C3=CC=CC=C3O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


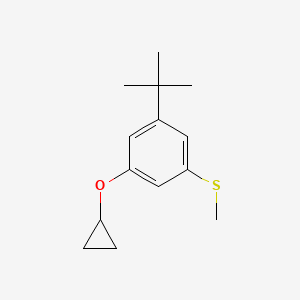

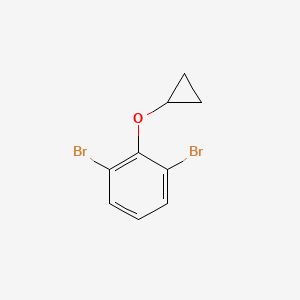
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B14808121.png)
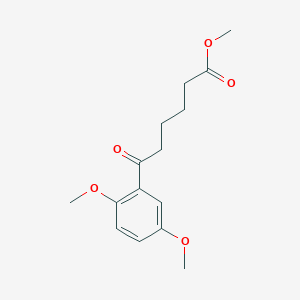
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14808130.png)
![5-Benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B14808138.png)
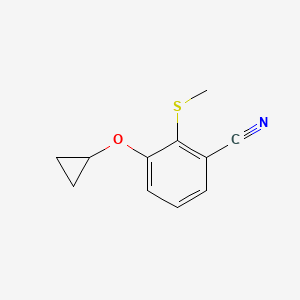
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14808148.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14808155.png)
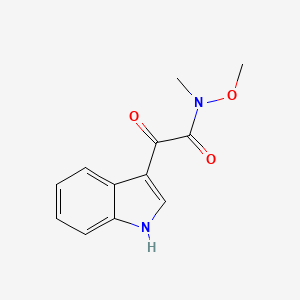

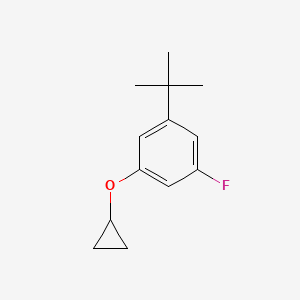
![2-[(3-Methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14808187.png)
